2-Cyclopropyl-5-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-Cyclopropyl-5-methyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Cyclopropyl-5-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropyl-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-5-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including antihypertensive and antiplatelet activities .
Comparison with Similar Compounds
2-Cyclopropyl-5-methyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
6-aryl-3(2H)-pyridazinone: Known for its cardiovascular effects and ability to inhibit calcium ion influx.
4,5-disubstituted 3(2H)-pyridazinones: These compounds have been studied for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylpyridazin-3-one |
InChI |
InChI=1S/C8H10N2O/c1-6-4-8(11)10(9-5-6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
GBMZPLDUSAGQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1)C2CC2 |
Origin of Product |
United States |
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